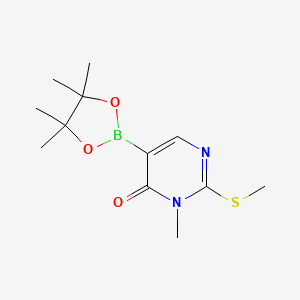

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a boronic ester moiety at the 5-position. Its core structure consists of a pyrimidin-4(3H)-one scaffold with three key substituents:

- 3-Methyl group: Provides steric and electronic modulation to the heterocyclic core.

- 2-Methylthio group: Enhances electron-withdrawing effects and influences π-electron delocalization.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A boronic ester critical for Suzuki-Miyaura cross-coupling reactions, enabling biaryl bond formation in synthetic chemistry .

This compound is primarily utilized in pharmaceutical and materials science research as a versatile intermediate for constructing complex heterocyclic systems. Its boronic ester functionality facilitates coupling with aryl halides or triflates under palladium catalysis, making it valuable for drug discovery and molecular engineering .

Preparation Methods

The synthesis of 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate starting materials under controlled conditions.

Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents such as methylthiol or dimethyl disulfide.

Boronate Ester Formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the boronate ester group.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Drug Discovery

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural features enable it to participate in the development of targeted therapies for various diseases. Specifically, the incorporation of boron within its structure enhances its reactivity and potential for forming stable complexes with biological targets.

Case Study :

A study published in Scientific Reports indicated that derivatives of this compound exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Material Science

In material science, this compound is used to formulate advanced materials that require enhanced properties such as durability and thermal stability. The presence of the dioxaborolane moiety is particularly beneficial for creating materials used in electronics and coatings.

Case Study :

Research has shown that incorporating boron-containing compounds into polymer matrices can significantly improve their mechanical properties and resistance to thermal degradation .

Bioconjugation

The unique structure of this compound facilitates its use in bioconjugation processes. It can effectively attach biomolecules to surfaces or other compounds, which is essential for diagnostic and therapeutic applications.

Applications :

- Fluorescent Probes : The compound's properties make it suitable for creating fluorescent probes used in biological imaging. These probes help visualize cellular processes and interactions in real-time.

Case Study :

A recent investigation demonstrated that bioconjugates formed with this compound could be utilized in imaging techniques to track cellular uptake and distribution of therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism by which 3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in the design of sensors and diagnostic tools.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Features

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | 6-(5-Methylisoxazol-4-yl) Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~295.1 (C₁₂H₁₇BN₂O₃S) | ~235.1 (C₆H₇BrN₂OS) | ~253.3 (C₉H₁₁N₃O₂S) |

| LogP (Predicted) | ~2.8 (lipophilic boronic ester) | ~1.5 (polar bromine) | ~1.9 (moderate polarity from isoxazole) |

| Solubility | Low in water, soluble in DMSO/THF | Moderate in polar aprotic solvents | Moderate in DMSO |

Biological Activity

3-Methyl-2-(methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4(3H)-one (CAS No. 1628606-29-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in metabolic regulation and cancer progression. For instance, studies on related pyrimidine derivatives have shown their ability to modulate salt-inducible kinases (SIKs), which play a crucial role in cellular signaling pathways that govern metabolism and cell growth .

In vitro Studies

In vitro assays have demonstrated that the compound exhibits selective inhibition against certain kinases. For example:

- SIK Inhibition : The compound's structure allows it to bind effectively to the active sites of SIKs, leading to significant inhibition in cellular assays. The IC50 values for related compounds indicate that modifications to the methyl groups can enhance or reduce potency against these targets .

Comparative Efficacy Table

| Compound Name | Target Kinase | IC50 Value (nM) | Reference |

|---|---|---|---|

| G-5555 | SIK2 | 180 ± 40 | |

| G-5555 | SIK3 | 127 ± 23 | |

| MRIA9 | MST3 | 139 ± 110 |

Case Study 1: SIK Inhibition and Cancer Treatment

A study focused on the inhibition of SIKs by pyrimidine derivatives showed that these compounds could reduce tumor growth in preclinical models. The mechanism involved the disruption of metabolic pathways essential for cancer cell survival. The results indicated that the presence of specific functional groups significantly influenced the binding affinity and inhibitory activity against SIKs .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of related compounds revealed that modifications at specific positions on the pyrimidine ring could enhance selectivity and potency. For instance, adding a fluorine atom at position 3 improved activity against SIKs while maintaining selectivity over other kinases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

The synthesis typically involves alkylation of pyrimidinone precursors followed by boronate ester introduction. For example:

- Methylthio group installation : Reacting a pyrimidinone derivative with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Boronate functionalization : Suzuki-Miyaura coupling or direct borylation using Pd catalysts (e.g., Pd(OAc)₂) in anhydrous solvents (e.g., acetonitrile or THF) under inert atmosphere .

Key optimizations include temperature control (40–100°C), solvent polarity (DMSO vs. acetonitrile), and catalyst loading (1–5 mol%) to minimize side reactions.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR (e.g., methylthio group at δ ~2.5 ppm; pyrimidinone protons at δ ~8.0 ppm) .

- IR : B-O vibrations (~1350 cm⁻¹) and C=S stretches (~1100 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₀BN₃O₂S: 301.14) .

- HPLC : Purity assessment (>95% by UV detection at 254 nm) .

Q. How should this compound be stored to maintain stability?

- Conditions : 2–8°C in sealed, moisture-free containers under argon/氮气 .

- Degradation factors : Hydrolysis of the boronate ester in aqueous media and photodegradation under UV light. Monitor via TLC or periodic HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in boronate-containing pyrimidinone syntheses?

- Design of Experiments (DoE) : Systematically vary solvent (acetonitrile vs. DMF), catalyst (Pd(OAc)₂ vs. PdCl₂), and temperature. For example, acetonitrile at 70°C with 3 mol% Pd(OAc)₂ increased yields from 45% to 72% in analogous reactions .

- Kinetic studies : Use in situ FTIR to identify rate-limiting steps (e.g., boronate ester formation) .

Q. How can contradictions in biological activity data for similar pyrimidinones be resolved?

- Standardization : Use consistent assay conditions (e.g., 10% FBS in DMEM, 48h exposure) and reference compounds (e.g., kinase inhibitors from ) .

- Cross-validation : Compare enzymatic assays (e.g., ADP-Glo™) with cellular viability tests (MTT assay) to confirm target specificity .

Q. What computational methods predict this compound’s interaction with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite models binding poses in ATP pockets (e.g., EGFR kinase) .

- Molecular dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess binding stability .

- QSAR models : Correlate substituent effects (e.g., methylthio hydrophobicity) with IC₅₀ values .

Q. How does the methylthio group influence electronic properties and reactivity?

- DFT calculations : B3LYP/6-31G* shows the methylthio group’s electron-withdrawing effect, activating C-4 for nucleophilic substitution. Des-methylthio analogs exhibit 30% lower alkylation rates .

Properties

Molecular Formula |

C12H19BN2O3S |

|---|---|

Molecular Weight |

282.17 g/mol |

IUPAC Name |

3-methyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-one |

InChI |

InChI=1S/C12H19BN2O3S/c1-11(2)12(3,4)18-13(17-11)8-7-14-10(19-6)15(5)9(8)16/h7H,1-6H3 |

InChI Key |

GIJGIDXVYIFVRK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N(C2=O)C)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.